4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
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Overview
Description
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the morpholine moiety: The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with the chloro group replaced by the nucleophile.
Scientific Research Applications
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is mediated through the activation of caspase-3 and suppression of NF-κB and IL-6 pathways .
Comparison with Similar Compounds
4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Pyrazolo[3,4-d]pyrimidin-4-ol:
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CDK2 inhibitor, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14ClN5O |
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Molecular Weight |
315.76 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C15H14ClN5O/c16-11-1-3-12(4-2-11)21-15-13(9-19-21)14(17-10-18-15)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2 |
InChI Key |
AVABPIFFHFBFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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